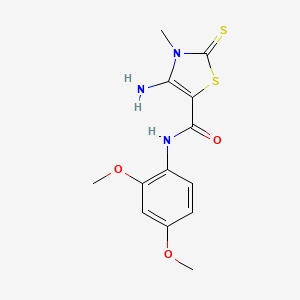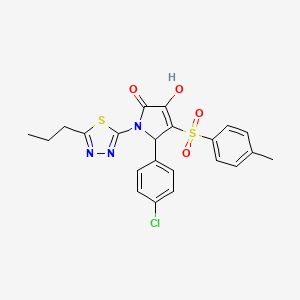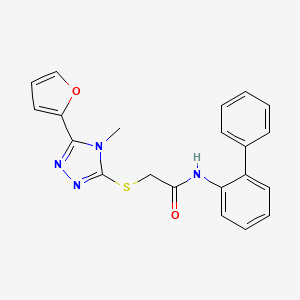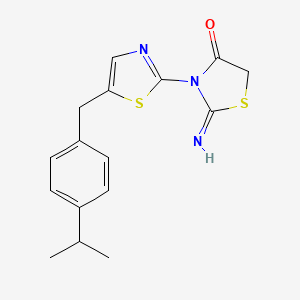![molecular formula C19H20N4OS2 B12131175 N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12131175.png)
N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure that includes a thiazole ring, a thiophene ring, and a hydrazone linkage, making it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a suitable precursor.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the thiazole-thiophene intermediate with 4-(propan-2-yl)benzaldehyde in the presence of a hydrazine derivative.
Acetylation: The final step involves acetylation of the hydrazone intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
科学研究应用
N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
Thiosemicarbazones: Compounds with a similar hydrazone linkage and known for their diverse biological activities.
Benzimidazoles: Compounds with a benzimidazole ring, often studied for their medicinal properties.
Indole Derivatives: Compounds containing an indole ring, known for their wide range of biological activities.
Uniqueness
N-[2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide is unique due to its specific combination of structural features, including the thiazole and thiophene rings, as well as the hydrazone linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C19H20N4OS2 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C19H20N4OS2/c1-12(2)15-8-6-14(7-9-15)11-20-23-19-22-17(16-5-4-10-25-16)18(26-19)21-13(3)24/h4-12H,1-3H3,(H,21,24)(H,22,23)/b20-11+ |
InChI 键 |
PDBFIYVAZOJZMI-RGVLZGJSSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC2=NC(=C(S2)NC(=O)C)C3=CC=CS3 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=NNC2=NC(=C(S2)NC(=O)C)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B12131106.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12131110.png)
![N-(3,5-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide](/img/structure/B12131114.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131119.png)
![(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131136.png)
![N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131142.png)
![N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131149.png)

![ethyl N-({[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate](/img/structure/B12131153.png)

![N-(2-ethoxyphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12131161.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131163.png)
